1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate
CAS No.: 111422-10-7
Cat. No.: VC20871888
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111422-10-7 |
|---|---|
| Molecular Formula | C21H29NO3 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | [1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C21H29NO3/c1-15(2)22-13-17(25-20(23)21(3,4)5)14-24-19-12-8-10-16-9-6-7-11-18(16)19/h6-12,15,17,22H,13-14H2,1-5H3 |
| Standard InChI Key | SLLKYDIVPRYTBW-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C |
Introduction
Chemical Identity and Physical Properties
1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate is a complex organic molecule with a distinctive chemical structure that includes naphthalene, amine, and ester functional groups. The compound has been categorized under research chemicals with potential pharmacological applications.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 111422-10-7 |
| Molecular Formula | C21H29NO3 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | [1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate |
| Physical Appearance | Not specified in available literature |
| Solubility | Limited data available |
The compound's structure incorporates a naphthalenyloxy group connected to an ethyl chain, which is further linked to a methylethylamine moiety and a 2,2-dimethylpropanoate ester group. This structural arrangement suggests a molecule designed for specific receptor interactions, potentially related to adrenergic systems.
Structural Relationships and Chemical Classification
The compound belongs to a class of molecules structurally related to beta-adrenergic receptor modulators. Its chemical architecture shares similarities with propranolol derivatives but includes the distinctive 2,2-dimethylpropanoate ester group, which may modify its pharmacokinetic properties and receptor interactions.
The structural comparison with related compounds reveals important distinctions:
Table 2: Structural Comparison with Related Compounds
The presence of the 2,2-dimethylpropanoate ester group suggests this compound may function as a prodrug, potentially requiring enzymatic cleavage to release an active metabolite at the target site.
Pharmacological Activity and Mechanism of Action
Studies suggest that 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate may exhibit antihypertensive effects through selective modulation of adrenergic receptors, influencing cardiovascular function. The compound's structural elements indicate potential interactions with beta-adrenergic receptors, similar to established beta-blockers but with possible modifications to its pharmacodynamic profile due to the presence of the 2,2-dimethylpropanoate group.
The proposed mechanism involves:
-
Binding to adrenergic receptors in cardiovascular tissues
-
Modulation of downstream signaling cascades
-
Regulation of cardiovascular parameters including heart rate and blood pressure
The specific receptor affinity profile and selectivity for different adrenergic receptor subtypes would require further investigational studies for complete characterization.
Analytical Methods and Characterization
Analytical characterization of 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate typically employs a range of instrumental techniques for structural confirmation and purity assessment.
Table 3: Analytical Methods for Characterization
| Analytical Technique | Application | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Proton and carbon signal assignments |
| Mass Spectrometry | Molecular weight verification | Fragmentation pattern and exact mass |
| Infrared Spectroscopy | Functional group identification | Characteristic absorption bands |
| High-Performance Liquid Chromatography | Purity assessment | Chromatographic profile and purity percentage |
| Differential Scanning Calorimetry | Thermal properties | Phase transitions and thermal stability |
While specific analytical data for 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate is limited in the available literature, these standard techniques would be applicable for its characterization in research settings.
Comparison with Established Compounds
The structural and functional comparison between 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate and established compounds provides context for its potential applications and advantages:
Table 4: Comparative Analysis with Established Compounds
| Aspect | 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate | Propranolol | Other Beta-Blockers |
|---|---|---|---|
| Receptor Selectivity | Selective modulator of adrenergic receptors (specific profile pending further research) | Non-selective beta-blocker | Varies by compound (cardioselective vs. non-selective) |
| Prodrug Characteristics | Contains cleavable ester linkage | Not a prodrug | Generally not prodrugs |
| Lipophilicity | Likely enhanced by naphthalene and ester moieties | Moderate lipophilicity | Varies by compound |
| Potential Applications | Research phase - cardiovascular and neuroprotective potential | Hypertension, angina, arrhythmias, migraine prophylaxis | Varies by compound |
The presence of the 2,2-dimethylpropanoate group potentially enhances the compound's lipophilicity and may alter its tissue distribution patterns compared to traditional beta-blockers.
Future Research Directions
Future research on 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate should focus on several key areas to fully elucidate its pharmacological profile and potential therapeutic applications:
-
Comprehensive receptor binding studies to determine specific adrenergic receptor subtype affinities
-
Metabolic studies to identify active metabolites and elimination pathways
-
Advanced pharmacokinetic profiling to understand absorption, distribution, and bioavailability
-
Expanded preclinical efficacy studies in relevant disease models
-
Structure-activity relationship investigations to optimize pharmacological properties
-
Comparative studies with established therapies to identify potential advantages
These research directions would provide valuable insights into the compound's mechanism of action and potential therapeutic value in cardiovascular and neurological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume